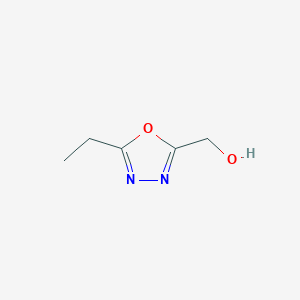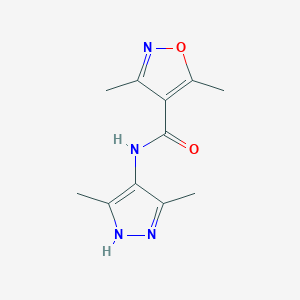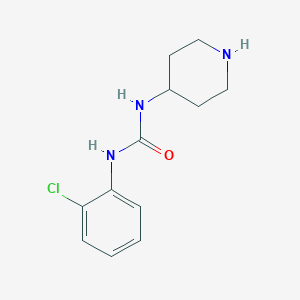
1-(2-Chlorophenyl)-3-piperidin-4-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-piperidin-4-ylurea, also known as CPPU, is a synthetic plant growth regulator that belongs to the class of phenylurea derivatives. CPPU is a white crystalline solid that is soluble in water and has a molecular weight of 268.76 g/mol. CPPU is widely used in the agricultural industry to increase fruit set, improve fruit quality, and enhance plant growth. CPPU has also been studied for its potential applications in scientific research.
Mécanisme D'action
1-(2-Chlorophenyl)-3-piperidin-4-ylurea works by stimulating cell division and elongation, which leads to increased plant growth and fruit development. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea also promotes the synthesis of cytokinins, which are plant hormones that regulate cell division and differentiation. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to affect the expression of genes involved in plant growth and development, including genes encoding for enzymes involved in cell wall synthesis and cell division.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to have a number of biochemical and physiological effects on plants. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to increase the activity of antioxidant enzymes, which protect plants from oxidative stress. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has also been shown to increase the concentration of soluble sugars and organic acids in fruits, which can improve fruit quality. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to affect the composition of plant cell walls, which can affect plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chlorophenyl)-3-piperidin-4-ylurea has a number of advantages for use in lab experiments. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea is a stable compound that can be easily synthesized and purified. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea is also highly soluble in water, which makes it easy to prepare solutions for use in experiments. However, 1-(2-Chlorophenyl)-3-piperidin-4-ylurea can be expensive to produce and may have variable effects on different plant species and cultivars.
Orientations Futures
There are a number of future directions for research on 1-(2-Chlorophenyl)-3-piperidin-4-ylurea. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the effects of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea on different plant species and cultivars. Additionally, the mechanisms of action of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea could be further elucidated to better understand how this compound affects plant growth and development. Finally, the potential applications of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea in other areas of research, such as tissue engineering and regenerative medicine, could be explored.
Méthodes De Synthèse
1-(2-Chlorophenyl)-3-piperidin-4-ylurea can be synthesized by a variety of methods, including the reaction of 2-chloroaniline with phosgene followed by reaction with piperidine and urea. Another method involves the reaction of 2-chloroaniline with piperidine and cyanic acid followed by reaction with hydrochloric acid and sodium hydroxide. The synthesis of 1-(2-Chlorophenyl)-3-piperidin-4-ylurea is a complex process that requires careful control of reaction conditions and purification steps.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been studied for its potential applications in scientific research, particularly in the field of plant physiology. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to increase fruit set and improve fruit quality in a variety of crops, including grapes, kiwifruit, and apples. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has also been studied for its potential use in tissue culture and micropropagation of plants. 1-(2-Chlorophenyl)-3-piperidin-4-ylurea has been shown to enhance shoot regeneration and increase the number of adventitious roots in plant tissue cultures.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-3-1-2-4-11(10)16-12(17)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCSOHVZNNTEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-piperidin-4-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

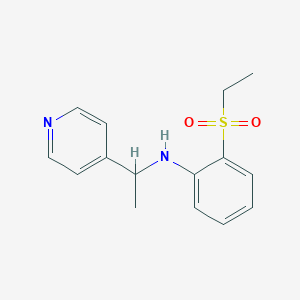
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
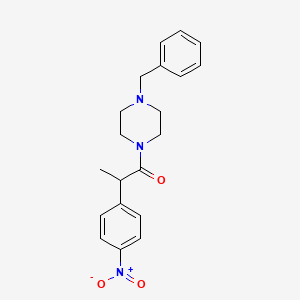
![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)
